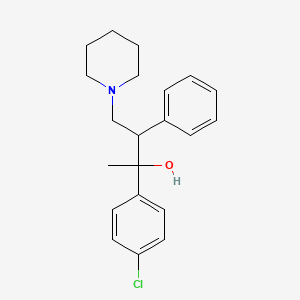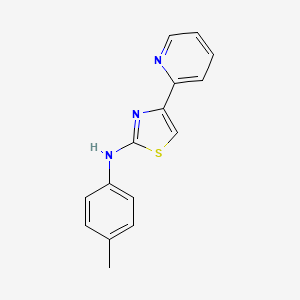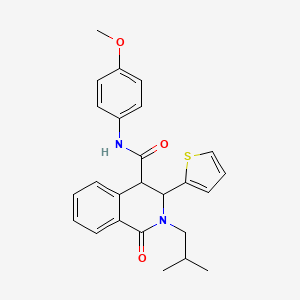![molecular formula C18H16ClN3O5 B10796471 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B10796471.png)
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
MMV011567 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions using halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
MMV011567 has significant scientific research applications, particularly in the field of antimalarial drug development. It has been shown to induce metabolic perturbations in Plasmodium falciparum, making it a valuable tool for studying the parasite’s metabolism and identifying potential drug targets . Additionally, MMV011567 is used in research to understand the mechanisms of drug resistance in malaria parasites and to develop new therapeutic strategies .
Mechanism of Action
The mechanism of action of MMV011567 involves targeting the Plasmodium falciparum Na+ pump, PfATP4 . This pump is crucial for maintaining the parasite’s intracellular ion balance. By inhibiting PfATP4, MMV011567 disrupts the parasite’s ion homeostasis, leading to cell swelling and ultimately parasite death . This mechanism is similar to other PfATP4 inhibitors, but MMV011567 has unique structural features that contribute to its specific activity .
Comparison with Similar Compounds
MMV011567 can be compared with other PfATP4 inhibitors such as cipargamin and MMV665805 . While all these compounds target the same molecular pathway, MMV011567 has distinct structural characteristics that may influence its potency and specificity . Cipargamin, for example, has progressed through clinical trials and has shown promising results, whereas MMV011567 is still primarily used in research settings .
Conclusion
MMV011567 is a promising antimalarial compound with unique properties and significant potential for scientific research. Its ability to target the PfATP4 pump in Plasmodium falciparum makes it a valuable tool for studying malaria and developing new treatments. Further research and development could lead to its use in clinical settings, providing a new weapon in the fight against malaria.
Properties
Molecular Formula |
C18H16ClN3O5 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-13-6-5-11(8-12(13)19)18(23)20-17-16(21-27-22-17)10-4-7-14(25-2)15(9-10)26-3/h4-9H,1-3H3,(H,20,22,23) |
InChI Key |
RUPCNQRICRCGRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(5-methylhex-5-en-2-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B10796391.png)
![N-[1-(2-bromo-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796396.png)
![N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide](/img/structure/B10796397.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide](/img/structure/B10796403.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B10796404.png)
![N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796408.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B10796415.png)

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B10796444.png)
![N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]benzamide](/img/structure/B10796451.png)

![1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B10796462.png)

